2-Pentene, 5-bromo-, (2E)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Pentene, 5-bromo-, (2E)- involves the hydroboration of 5-bromo-1-pentene followed by oxidation. The process typically includes the following steps :
Hydroboration: 5-bromo-1-pentene is reacted with boron trichloride in the presence of triethylsilane at low temperatures (-78°C) to form a boronic acid intermediate.
Oxidation: The boronic acid intermediate is then oxidized to yield 2-Pentene, 5-bromo-, (2E)-.
Industrial Production Methods
Industrial production of 2-Pentene, 5-bromo-, (2E)- often involves similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Pentene, 5-bromo-, (2E)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens (e.g., bromine) to form vicinal dihalides.
Elimination Reactions: The compound can undergo elimination reactions to form alkynes.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Addition: Involves halogens like bromine in inert solvents such as carbon tetrachloride or dichloromethane.
Elimination: Requires strong bases like potassium tert-butoxide in aprotic solvents.
Major Products Formed
Substitution: Alcohols
Addition: Vicinal dihalides
Elimination: Alkynes
Scientific Research Applications
2-Pentene, 5-bromo-, (2E)- is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentene, 5-bromo-, (2E)- primarily involves its reactivity as an alkene and a brominated compound. The double bond allows for addition reactions, while the bromine atom can participate in substitution reactions. The formation of cyclic halonium ions during halogenation is a key intermediate step in its reactions .
Comparison with Similar Compounds
Similar Compounds
2-Pentene, 5-bromo-, (Z)-: The Z-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
5-Bromo-2-methyl-2-pentene: A similar brominated alkene with a methyl group on the second carbon.
Uniqueness
2-Pentene, 5-bromo-, (2E)- is unique due to its specific E-configuration, which influences its reactivity and the types of products formed in its chemical reactions. This configuration can lead to different stereochemical outcomes compared to its Z-isomer .
Properties
IUPAC Name |
(E)-5-bromopent-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUCEINLRQGOSH-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51952-42-2 | |
Record name | 5-bromopent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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